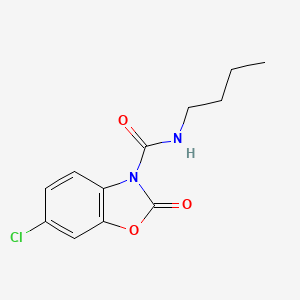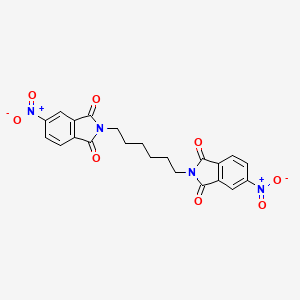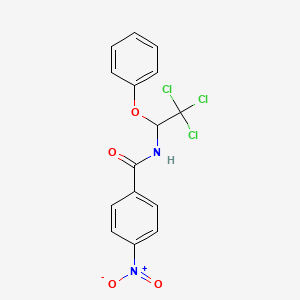![molecular formula C22H14BrN B11709331 9-bromo-7-phenyl-7H-benzo[c]carbazole](/img/structure/B11709331.png)
9-bromo-7-phenyl-7H-benzo[c]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 9-bromo-7-fenil-7H-benzo[c]carbazol es un compuesto químico con la fórmula molecular C22H14BrN y un peso molecular de 372,26 g/mol . Es un derivado del benzo[c]carbazol, caracterizado por la presencia de un átomo de bromo en la posición 9 y un grupo fenilo en la posición 7.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 9-bromo-7-fenil-7H-benzo[c]carbazol normalmente implica la bromación del 7-fenil-7H-benzo[c]carbazol. La reacción se lleva a cabo usando bromo o N-bromosuccinimida (NBS) como agente bromante en presencia de un disolvente como diclorometano o cloroformo . Las condiciones de reacción generalmente requieren un rango de temperatura de 0-25°C y un tiempo de reacción de varias horas para asegurar una bromación completa.
Métodos de Producción Industrial
La producción industrial del 9-bromo-7-fenil-7H-benzo[c]carbazol sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactivos y disolventes de grado industrial, con un control cuidadoso de los parámetros de reacción para garantizar un alto rendimiento y pureza. El producto se purifica luego utilizando técnicas como recristalización o cromatografía en columna .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 9-bromo-7-fenil-7H-benzo[c]carbazol experimenta varias reacciones químicas, incluyendo:
Reacciones de Sustitución: El átomo de bromo puede ser sustituido por otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Oxidación y Reducción: El compuesto puede sufrir reacciones de oxidación y reducción, alterando sus propiedades electrónicas y reactividad.
Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento, como el acoplamiento de Suzuki o Heck, para formar moléculas más complejas.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Los reactivos comunes incluyen metóxido de sodio, terc-butóxido de potasio y otros nucleófilos. Las reacciones se llevan a cabo típicamente en disolventes apróticos polares como dimetilsulfóxido (DMSO) o dimetilformamida (DMF) a temperaturas elevadas.
Oxidación: Se utilizan reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas o básicas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la sustitución nucleofílica puede producir varios derivados sustituidos, mientras que las reacciones de acoplamiento pueden producir sistemas aromáticos extendidos .
Aplicaciones Científicas De Investigación
El 9-bromo-7-fenil-7H-benzo[c]carbazol tiene varias aplicaciones de investigación científica:
Electrónica Orgánica: Se utiliza en el desarrollo de diodos orgánicos emisores de luz (OLED) y células fotovoltaicas orgánicas debido a sus propiedades electrónicas favorables.
Química Medicinal: El compuesto se investiga por su potencial como un farmacóforo en el diseño de fármacos, particularmente en el desarrollo de agentes anticancerígenos y antivirales.
Ciencia de Materiales: Se utiliza como bloque de construcción en la síntesis de materiales avanzados con propiedades ópticas y electrónicas específicas.
Mecanismo De Acción
El mecanismo de acción del 9-bromo-7-fenil-7H-benzo[c]carbazol depende de su aplicación. En la electrónica orgánica, sus propiedades electrónicas, como el transporte de carga y la emisión de luz, son cruciales. En la química medicinal, el compuesto interactúa con objetivos moleculares específicos, como enzimas o receptores, para ejercer sus efectos biológicos. Las vías y objetivos exactos varían según la aplicación específica y la estructura de los derivados utilizados .
Comparación Con Compuestos Similares
Compuestos Similares
7-fenil-7H-benzo[c]carbazol: Carece del átomo de bromo en la posición 9.
9-bromo-7H-benzo[c]carbazol: Carece del grupo fenilo en la posición 7.
7H-benzo[c]carbazol: Carece tanto del átomo de bromo como del grupo fenilo.
Unicidad
El 9-bromo-7-fenil-7H-benzo[c]carbazol es único debido a la presencia combinada del átomo de bromo y el grupo fenilo, que imparten propiedades electrónicas y estéricas distintas. Estas características lo hacen particularmente útil en aplicaciones que requieren características electrónicas y reactividad específicas .
Propiedades
Fórmula molecular |
C22H14BrN |
|---|---|
Peso molecular |
372.3 g/mol |
Nombre IUPAC |
9-bromo-7-phenylbenzo[c]carbazole |
InChI |
InChI=1S/C22H14BrN/c23-16-11-12-19-21(14-16)24(17-7-2-1-3-8-17)20-13-10-15-6-4-5-9-18(15)22(19)20/h1-14H |
Clave InChI |
SCFYLUFGTCXFSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C4=C2C=C(C=C4)Br)C5=CC=CC=C5C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-2-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709248.png)



![3-chloro-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B11709283.png)
![2-[({[1-(Butyrylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11709284.png)
![Benzamide, 4-nitro-N-[(phenylamino)thioxomethyl]-](/img/structure/B11709293.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11709296.png)
![3-nitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11709299.png)
![4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzamide](/img/structure/B11709306.png)

![5-bromo-N-{3-chloro-4-[(4-chlorophenyl)carbonyl]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11709324.png)


